molecular formula C14H21NO B13915545 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol

2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol

Cat. No.: B13915545
M. Wt: 219.32 g/mol
InChI Key: OCQODNFNFZDBSF-UHFFFAOYSA-N
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Description

2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol is a chemical compound with the molecular formula C14H21NO It is characterized by a cyclobutyl ring substituted with a benzyl(methyl)amino group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at temperatures ranging from 70-80°C to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.

Scientific Research Applications

2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a calcium channel blocker.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar in structure but lacks the cyclobutyl ring.

    N-Methyl-N-hydroxyethylbenzylamine: Another related compound with different functional groups.

Uniqueness

2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[1-[benzyl(methyl)amino]cyclobutyl]ethanol

InChI

InChI=1S/C14H21NO/c1-15(12-13-6-3-2-4-7-13)14(10-11-16)8-5-9-14/h2-4,6-7,16H,5,8-12H2,1H3

InChI Key

OCQODNFNFZDBSF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCC2)CCO

Origin of Product

United States

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